molecular formula C17H16O3 B1295729 4-(4-Benzylphenyl)-4-oxobutanoic acid CAS No. 63471-85-2

4-(4-Benzylphenyl)-4-oxobutanoic acid

Cat. No.: B1295729
CAS No.: 63471-85-2
M. Wt: 268.31 g/mol
InChI Key: MGWNKUFPLYQEQS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(4-Benzylphenyl)-4-oxobutanoic acid (CAS: 63471-85-2) is a substituted butanoic acid derivative featuring a benzylphenyl group at the fourth position of the oxobutanoic acid backbone. Its IUPAC name is 4-oxo-4-(4-phenylphenyl)butanoic acid . The molecular formula is C₁₇H₁₆O₃, with a calculated molecular weight of 276.31 g/mol. The compound’s structure includes a hydrophobic benzyl group attached to the phenyl ring, which influences its physicochemical properties, such as reduced water solubility compared to polar analogs.

Properties

IUPAC Name

4-(4-benzylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-16(10-11-17(19)20)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWNKUFPLYQEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293144
Record name 4-(4-Benzylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63471-85-2
Record name NSC87379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Benzylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzylphenyl)-4-oxobutanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-benzylbenzene.

    Oxidation: The benzyl group is then oxidized to introduce a carboxylic acid functionality, forming 4-(4-benzylphenyl)butanoic acid.

    Ketone Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products:

    Oxidation: 4-(4-Benzylphenyl)butanoic acid.

    Reduction: 4-(4-Benzylphenyl)-4-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Benzylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Benzylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl and phenyl groups can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Benzylphenyl)-4-oxobutanoic acid (63471-85-2) Benzyl group at para position C₁₇H₁₆O₃ 276.31 Hydrophobic; potential pharmaceutical intermediate
4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic acid (1008018-98-1) Chloro, fluoroamino groups C₁₆H₁₂ClFNO₃ 335.73 Enhanced acidity; possible antimicrobial activity
4-(2-Hydroxy-4-methoxyphenyl)-4-oxobutanoic acid (14617-02-8) Hydroxy and methoxy groups at ortho/para C₁₁H₁₂O₅ 224.21 Increased polarity; improved water solubility
4-[4-(4-Chlorophenoxy)phenyl]-4-oxobutanoic acid (57148-29-5) Chlorophenoxy substituent C₁₆H₁₃ClO₄ 304.73 Electron-withdrawing groups; agrochemical applications
4-(4-Fluorophenyl)-4-oxobutanoic acid (366-77-8) Fluorophenyl group C₁₀H₉FO₃ 196.18 High reactivity in metal coordination
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (15880-03-2) Methyl groups at ortho and para C₁₂H₁₄O₃ 206.24 Steric hindrance; limited biological uptake

Key Observations

Substituent Effects on Polarity :

  • The benzyl group in the target compound reduces water solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., 14617-02-8) .
  • Electron-withdrawing groups (e.g., chloro in 1008018-98-1) increase acidity, enhancing metal-binding capacity .

Biological Relevance: Fluorophenyl derivatives (e.g., 366-77-8) are used in metal complexes for antimicrobial studies . Chlorophenoxy-substituted analogs (e.g., 57148-29-5) may serve as intermediates in herbicide synthesis .

Synthetic Routes: Many analogs (e.g., 4-oxobutanoic acid derivatives) are synthesized via condensation reactions in ethanol under reflux, as seen in ibuprofen analog synthesis .

Contradictions and Limitations

  • Substituent positions (e.g., para vs.

Biological Activity

4-(4-Benzylphenyl)-4-oxobutanoic acid, also known as a derivative of 4-oxo-butanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a benzyl group attached to a phenyl ring, linked to a butanoic acid chain with a ketone group. Its chemical formula is C17H16O3C_{17}H_{16}O_3 and it has been studied for various pharmacological properties, particularly its role as an enzyme inhibitor.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. The ketone group in the compound can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the hydrophobic nature of the benzyl and phenyl groups allows for interactions with hydrophobic pockets in proteins, which may influence their function and stability.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of kynurenine 3-hydroxylase (KYN-3-OHase) . This enzyme is involved in the metabolism of kynurenine, a pathway linked to neurodegenerative diseases such as Alzheimer's and Huntington's disease. Inhibiting KYN-3-OHase may provide therapeutic benefits in managing these conditions .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatment.

Comparative Biological Activity

To better understand the unique attributes of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsNotable Activity
4-Benzylbenzoic Acid Lacks ketone functionalityMild anti-inflammatory effects
4-(4-Methylphenyl)-4-oxobutanoic Acid Methyl group instead of benzylPotential anticancer activity
4-(4-Phenylphenyl)-4-oxobutanoic Acid Phenyl group instead of benzylLimited biological studies

Research Findings and Case Studies

  • Kynurenine Pathway Inhibition : A study demonstrated that derivatives of this compound effectively inhibited KYN-3-OHase in vitro, showing promise for neuroprotective applications .
  • Antitumor Activity : In vitro assays have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the core structure can enhance biological efficacy.
  • Inflammation Models : Experimental models have indicated that compounds related to this compound can reduce markers of inflammation, supporting its potential therapeutic use in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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